cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
CAS No.: 736136-63-3
Cat. No.: VC2400652
Molecular Formula: C16H17F3O3
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736136-63-3 |
|---|---|
| Molecular Formula | C16H17F3O3 |
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | 4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H17F3O3/c17-16(18,19)13-3-1-2-12(9-13)14(20)8-10-4-6-11(7-5-10)15(21)22/h1-3,9-11H,4-8H2,(H,21,22) |
| Standard InChI Key | YFQPCWHDWXMIFZ-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1CC(CCC1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structure
cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group and a 3-trifluoromethylphenyl moiety connected via an ethyl ketone bridge. The compound's three-dimensional structure is characterized by its cis configuration, where the carboxylic acid group and the 2-oxo-2-(3-trifluoromethylphenyl)ethyl substituent are positioned on the same side of the cyclohexane ring.
Basic Identifiers
The compound is comprehensively identified through various chemical nomenclature systems and identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 735275-69-1 |
| Chemical Name | cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid |
| Synonyms | 4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid; Cyclohexanecarboxylic acid, 4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-, cis- |
| Molecular Formula | C₁₆H₁₇F₃O₃ |
| Molecular Weight | 314.3 g/mol |
| MDL Number | MFCD06799200 |
The compound has a well-defined chemical structure featuring a cyclohexane ring with a carboxylic acid group at position 1 and a 2-oxo-2-(3-trifluoromethylphenyl)ethyl side chain at position 4, with both substituents in the cis configuration .
Structural Characteristics
The structural arrangement of cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid consists of several key features:
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A cyclohexane ring forming the central scaffold
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A carboxylic acid group (-COOH) at position 1 of the cyclohexane ring
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A 2-oxo-2-(3-trifluoromethylphenyl)ethyl side chain at position 4
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A cis configuration between the substituents at positions 1 and 4
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A trifluoromethyl group at the meta position (position 3) of the phenyl ring
This specific arrangement confers unique chemical properties to the compound, particularly due to the electron-withdrawing effect of the trifluoromethyl group and the stereochemistry resulting from the cis configuration.
Physicochemical Properties
The physicochemical properties of cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid significantly influence its behavior in various chemical and biological systems. While specific experimental data for this exact compound is limited in the provided search results, certain properties can be inferred based on its chemical structure and comparison with structurally related compounds.
General Physical Properties
Based on the compound's structure and information about related compounds, the following physical properties can be established:
Structural Comparisons with Related Compounds
Several structurally related compounds appear in the search results, which can provide context for understanding the properties of our target compound:
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cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS: 1202578-27-5)
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cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid (CAS: 735275-70-4)
The para-substituted analog (with the trifluoromethyl group at position 4 of the phenyl ring) has identical molecular formula and weight to our target compound, suggesting similar physical properties but potentially different biological activities due to the altered electronic distribution and spatial arrangement .
Related Compounds and Comparative Analysis
Several structurally related compounds appear in the search results, allowing for a comparative analysis that may provide insights into the properties and potential applications of our target compound.
Structural Analogs
Position Effects on Properties and Activity
The position of substituents within this family of compounds can significantly impact their chemical and biological properties:
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Ring Position Effects: Substitution at position 2 versus position 4 of the cyclohexane ring alters the spatial arrangement of functional groups, potentially affecting receptor binding and activity profiles.
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Trifluoromethyl Position Effects: The position of the trifluoromethyl group on the phenyl ring (meta versus para) influences:
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Electronic distribution and resonance effects
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Dipole moment and intermolecular interactions
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Steric effects in binding interactions
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These subtle structural differences among closely related analogs can translate to significant differences in biological activity, making this family of compounds interesting candidates for structure-activity relationship studies.
Analytical Considerations
For identification, characterization, and purity assessment of cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid, several analytical techniques would be applicable.
Identification Methods
Key analytical techniques for identification and structural confirmation would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic patterns for the cyclohexane protons and aromatic protons
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¹³C-NMR would confirm carbon framework and functional groups
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¹⁹F-NMR would be particularly useful for confirming the trifluoromethyl group
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Mass Spectrometry:
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Would show molecular ion peak at m/z 314
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Fragmentation pattern would help confirm structural features
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Infrared Spectroscopy:
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Would show characteristic carbonyl absorptions (both ketone and carboxylic acid)
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C-F stretching vibrations from the trifluoromethyl group
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